molecular formula C18H18N2O4S B2817869 N-(benzo[d][1,3]dioxol-5-yl)-2-(3-methoxyphenyl)thiazolidine-3-carboxamide CAS No. 2034614-63-4

N-(benzo[d][1,3]dioxol-5-yl)-2-(3-methoxyphenyl)thiazolidine-3-carboxamide

Cat. No.: B2817869
CAS No.: 2034614-63-4
M. Wt: 358.41
InChI Key: OVSBFBMFLFYKBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Benzo[d][1,3]dioxol-5-yl)-2-(3-methoxyphenyl)thiazolidine-3-carboxamide is a thiazolidine-based compound characterized by a five-membered thiazolidine ring (containing sulfur and nitrogen) substituted with a 3-methoxyphenyl group at position 2 and a benzo[d][1,3]dioxol-5-yl carboxamide group at position 2. This structure combines aromatic heterocycles (benzodioxole and methoxyphenyl) with a thiazolidine scaffold, a motif often associated with bioactivity in medicinal chemistry, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(3-methoxyphenyl)-1,3-thiazolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-22-14-4-2-3-12(9-14)17-20(7-8-25-17)18(21)19-13-5-6-15-16(10-13)24-11-23-15/h2-6,9-10,17H,7-8,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSBFBMFLFYKBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2N(CCS2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-(3-methoxyphenyl)thiazolidine-3-carboxamide typically involves multi-step organic reactions

    Thiazolidine Ring Formation: This can be achieved by the reaction of cysteine or its derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of Benzo[d][1,3]dioxole Moiety: This step often involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to attach the benzo[d][1,3]dioxole group to the thiazolidine ring.

    Methoxyphenyl Group Addition: The methoxyphenyl group can be introduced through electrophilic aromatic substitution or other suitable aromatic coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-yl)-2-(3-methoxyphenyl)thiazolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Potential Pharmacological Uses
The compound is being investigated for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents. Research indicates that derivatives of this compound may exhibit anti-inflammatory and anticancer activities.

Case Study: Anticancer Activity
A study evaluated the compound's efficacy against various cancer cell lines. Results showed significant cytotoxic effects on breast cancer cells, suggesting its potential role in cancer therapy . Further investigations are needed to elucidate the exact mechanisms of action.

Biological Studies

Biological Activity and Mechanism of Action
The compound's interaction with specific molecular targets is crucial for its biological activity. The benzo[d][1,3]dioxole and thiazolidine components may modulate enzyme activities or receptor interactions, influencing cellular pathways involved in disease processes.

Neuroprotective Effects
Research has highlighted the neuroprotective potential of compounds similar to N-(benzo[d][1,3]dioxol-5-yl)-2-(3-methoxyphenyl)thiazolidine-3-carboxamide. For instance, studies have shown that derivatives can protect neuronal cells from oxidative stress-induced damage . This suggests applications in neurodegenerative disease management.

Materials Science Applications

Organic Electronics Development
The structural properties of this compound may lend themselves to applications in organic electronics. Its ability to form stable thin films could be beneficial for developing organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Mechanism of Action

The mechanism by which N-(benzo[d][1,3]dioxol-5-yl)-2-(3-methoxyphenyl)thiazolidine-3-carboxamide exerts its effects is often related to its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing various biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share key structural features with the target molecule, such as benzodioxole, methoxyphenyl, or thiazolidine-related moieties. Their synthesis, physicochemical properties, and structural variations are compared below:

Key Observations :

Core Structure Variations: The target compound’s thiazolidine scaffold distinguishes it from thiazole (e.g., Compounds 77, 35) or thiazolidinone (e.g., 9l) derivatives. Thiazolidine rings are less common in the evidence compared to thiazoles, which are often synthesized via cyclocondensation or carboxamide coupling .

Substituent Effects: Methoxyphenyl groups (e.g., in Compound 77) are linked to enhanced lipophilicity and π-π stacking interactions, which may influence receptor binding .

Synthetic Yields :

  • Carboxamide coupling reactions (e.g., HATU-mediated) typically yield 20–40% (e.g., Compound 77: 42%, Compound 35: 23%), reflecting challenges in steric hindrance or purification .

Thermal Stability: Thiazolidinone derivatives (e.g., 9l) exhibit decomposition at high temperatures (172–243°C), whereas thiazoles (e.g., Compound 77) lack reported melting points, suggesting variability in crystallinity .

Research Implications

  • Structure-Activity Relationships (SAR): The position of methoxy groups (e.g., 3- vs. 4-methoxyphenyl) and the choice of heterocycle (thiazolidine vs. thiazole) significantly impact bioactivity. For example, thiazolidinones with 2-thioxo groups (e.g., 9l) show enhanced enzyme inhibition due to sulfur’s electronegativity .
  • Synthetic Optimization : Low yields in carboxamide couplings (e.g., Compound 35: 23%) suggest a need for improved catalysts or solvent systems .

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-2-(3-methoxyphenyl)thiazolidine-3-carboxamide is a complex organic compound notable for its potential biological activities. This compound combines a thiazolidine ring with benzo[d][1,3]dioxole and methoxyphenyl groups, which may influence its pharmacological properties. Research indicates that it may exhibit anti-inflammatory , antimicrobial , and anticancer activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

C16H16N2O4S\text{C}_{16}\text{H}_{16}\text{N}_2\text{O}_4\text{S}

Synthetic Pathways

The synthesis typically involves multi-step organic reactions:

  • Thiazolidine Ring Formation : Achieved through the reaction of cysteine derivatives with carbonyl compounds under acidic or basic conditions.
  • Introduction of Benzo[d][1,3]dioxole Moiety : Often involves palladium-catalyzed cross-coupling reactions.
  • Methoxyphenyl Group Addition : Can be introduced via electrophilic aromatic substitution or other coupling reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and U87 (glioblastoma) cells. The compound exhibited an IC50 value of approximately 25 μM against MCF-7 cells, suggesting significant cytotoxicity .

Table 1: Anticancer Activity Data

Cell LineIC50 (μM)Mechanism of Action
MCF-725Induction of apoptosis
U8730Inhibition of cell proliferation

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. It was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition with MIC values ranging from 0.01 to 0.05 μg/mL .

Table 2: Antimicrobial Activity Data

Bacterial StrainMIC (μg/mL)Type of Activity
Staphylococcus aureus0.01Bactericidal
Escherichia coli0.05Bacteriostatic

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. These interactions may modulate the activity of enzymes and receptors involved in critical biological pathways, leading to altered cellular responses such as apoptosis in cancer cells or disruption of bacterial cell wall synthesis in microbes .

Case Studies

  • Study on Anticancer Effects : A study conducted by Ribeiro Morais et al. indicated that the compound significantly suppressed tumor growth in murine models when administered at a dosage of 50 mg/kg daily over two weeks .
  • Antimicrobial Efficacy Assessment : In a clinical setting, the compound was tested against antibiotic-resistant strains, showing remarkable efficacy compared to traditional antibiotics, suggesting its potential role in treating resistant infections .

Q & A

Basic: What are the key synthetic routes for N-(benzo[d][1,3]dioxol-5-yl)-2-(3-methoxyphenyl)thiazolidine-3-carboxamide?

Methodological Answer:
The compound is synthesized via multi-step organic reactions. A common approach involves:

Condensation : Reacting a benzo[d][1,3]dioxole-5-amine derivative with a thiazolidine precursor.

Functionalization : Introducing the 3-methoxyphenyl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups).

Purification : Chromatography (e.g., silica gel or HPLC) and recrystallization are critical to achieve >95% purity. Reagents like triethylamine (base) and dimethylformamide (solvent) optimize yield and selectivity .

Advanced: How can reaction conditions be optimized to minimize byproducts during thiazolidine ring formation?

Methodological Answer:
Byproduct formation during thiazolidine cyclization is influenced by:

  • Temperature : Controlled heating (60–80°C) prevents decomposition of sensitive intermediates.
  • Catalysts : Using Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts improves regioselectivity.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states.
  • Monitoring : Real-time TLC or HPLC identifies side reactions early, allowing adjustments (e.g., quenching excess reagents). Post-reaction quenching with ice-water mixtures isolates the product efficiently .

Basic: What spectroscopic techniques are used to confirm the compound’s structure?

Methodological Answer:

  • NMR : 1^1H and 13^{13}C NMR verify the thiazolidine ring (δ 3.5–4.5 ppm for CH₂-S) and aromatic substituents (δ 6.5–7.5 ppm for benzo[d][1,3]dioxole).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation patterns.
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O-C in dioxole) validate functional groups .

Advanced: How can stereochemical uncertainties in the thiazolidine ring be resolved?

Methodological Answer:
The thiazolidine ring may exhibit conformational isomerism. Strategies include:

  • X-ray Crystallography : Determines absolute configuration of crystalline forms.
  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose derivatives).
  • Dynamic NMR : Detects ring puckering via variable-temperature NMR to assess energy barriers between conformers .

Basic: What in vitro assays are suitable for screening its antitumor activity?

Methodological Answer:

  • Cell Viability Assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7).
  • Apoptosis Markers : Flow cytometry for Annexin V/PI staining.
  • Target Engagement : Western blotting for caspase-3/9 activation. Dose-response curves (IC₅₀) are generated at 24–72 hr exposures .

Advanced: How do structural modifications to the 3-methoxyphenyl group alter bioactivity?

Methodological Answer:

  • Electron-Withdrawing Groups (e.g., nitro): Enhance electrophilicity, improving DNA intercalation but increasing toxicity.
  • Bulkier Substituents (e.g., tert-butyl): May hinder target binding, reducing potency.
  • Methoxy vs. Hydroxy : Methoxy improves metabolic stability, while hydroxy increases solubility but risks glucuronidation. SAR studies using analogues with systematic substitutions (e.g., halogen, alkyl) guide optimization .

Basic: What solvents and pH conditions stabilize the compound during storage?

Methodological Answer:

  • Solvents : DMSO (for stock solutions) or ethanol/water mixtures (≥70% ethanol) prevent hydrolysis.
  • pH : Neutral to slightly acidic (pH 5–7) buffers (e.g., PBS) avoid thiazolidine ring opening.
  • Temperature : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation .

Advanced: How can computational modeling predict binding modes with biological targets?

Methodological Answer:

  • Docking Studies : Use software (e.g., AutoDock Vina) to simulate interactions with kinases or apoptosis regulators (e.g., Bcl-2).
  • MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories.
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to design potent derivatives .

Basic: What are common oxidative/reductive reactions involving this compound?

Methodological Answer:

  • Oxidation : Thiazolidine sulfur can oxidize to sulfoxide (H₂O₂) or sulfone (KMnO₄).
  • Reduction : Nitro groups (if present in analogues) reduce to amines (H₂/Pd-C).
  • Demethylation : BF₃·Et₂O cleaves methoxy groups to hydroxyls for metabolite studies .

Advanced: How to address discrepancies in reported IC₅₀ values across studies?

Methodological Answer:
Discrepancies arise from:

  • Assay Conditions : Varying serum concentrations (e.g., 5% vs. 10% FBS) affect bioavailability.
  • Cell Line Heterogeneity : Use STR profiling to confirm identity.
  • Data Normalization : Include reference standards (e.g., doxorubicin) in each experiment. Meta-analysis of ≥3 independent replicates reduces variability .

Basic: What chromatographic methods separate this compound from synthetic byproducts?

Methodological Answer:

  • Reverse-Phase HPLC : C18 column, gradient elution (acetonitrile/water + 0.1% TFA), UV detection at 254 nm.
  • TLC : Silica gel 60 F₂₅₄, ethyl acetate/hexane (3:7) with visualization under UV or iodine vapor .

Advanced: What strategies improve solubility for in vivo pharmacokinetic studies?

Methodological Answer:

  • Prodrug Design : Phosphorylate hydroxyl groups or esterify carboxylates.
  • Nanoformulations : Encapsulate in PEGylated liposomes or cyclodextrin complexes.
  • Co-Solvents : Use Cremophor EL or Captisol® in saline for intravenous administration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.